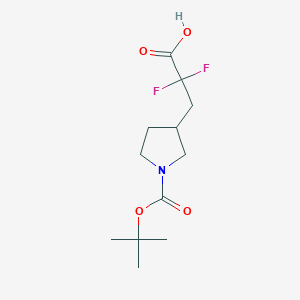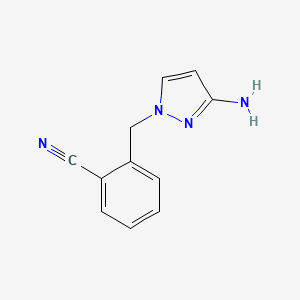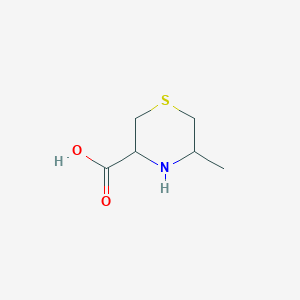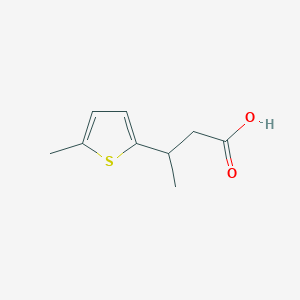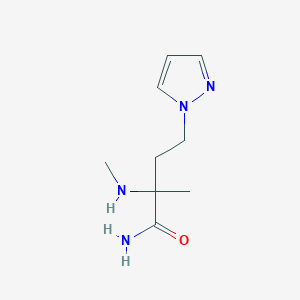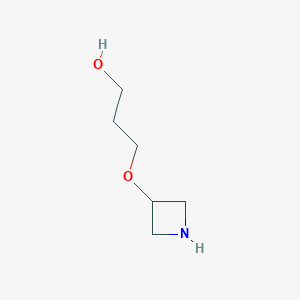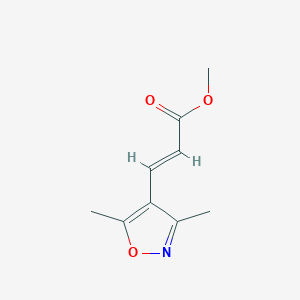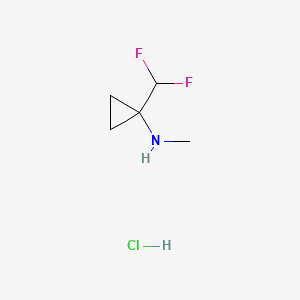![molecular formula C17H17FO2 B13627097 Tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13627097.png)
Tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-fluoro-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with a tert-butyl group and a fluorine atom attached to one of the benzene rings, and a carboxylate group attached to the other. The presence of the tert-butyl group and the fluorine atom imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-fluoro-[1,1’-biphenyl]-4-carboxylate typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling a boronic acid derivative of one benzene ring with a halogenated derivative of the other benzene ring in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of tert-butyl 3-fluoro-[1,1’-biphenyl]-4-carboxylate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-fluoro-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the fluorine atom and the tert-butyl group makes the compound susceptible to electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Heck reaction or the Stille coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.
Major Products
The major products formed from these reactions include halogenated biphenyls, nitro biphenyls, sulfonated biphenyls, quinones, and reduced biphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-fluoro-[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl 3-fluoro-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the tert-butyl group enhances the compound’s binding affinity and selectivity for these targets. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator, thereby influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-tert-butyl-4-fluoro-1,1’-biphenyl-3-carboxylic acid: This compound is similar in structure but lacks the ester group, which affects its reactivity and applications.
4,4’-Di-tert-butylbiphenyl: This compound has two tert-butyl groups but lacks the fluorine atom and the carboxylate group, making it less reactive in certain chemical reactions.
Uniqueness
Tert-butyl 3-fluoro-[1,1’-biphenyl]-4-carboxylate is unique due to the combination of the tert-butyl group, the fluorine atom, and the carboxylate group. This combination imparts distinct chemical properties, such as increased stability, enhanced reactivity, and improved binding affinity for molecular targets, making it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C17H17FO2 |
|---|---|
Molekulargewicht |
272.31 g/mol |
IUPAC-Name |
tert-butyl 2-fluoro-4-phenylbenzoate |
InChI |
InChI=1S/C17H17FO2/c1-17(2,3)20-16(19)14-10-9-13(11-15(14)18)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI-Schlüssel |
GVQXIVAEYLMCFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


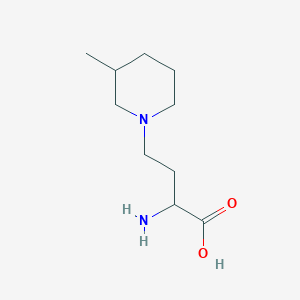
![4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13627024.png)
![2-tert-butyl7-methyl1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13627027.png)
![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13627041.png)
